Phthalic Acid Anhydride-d4
Description
Significance of Deuterated Isotope Labeling in Contemporary Chemical Research
Deuterated isotope labeling, a technique involving the substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (B1214612) (²H or D), stands as a pivotal tool in modern chemical research. youtube.comwikipedia.org This method offers a nuanced yet potent means to unravel reaction mechanisms, trace metabolic pathways, and improve the precision of analytical measurements. symeres.comsimsonpharma.com The greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond in comparison to the carbon-hydrogen (C-H) bond. This disparity gives rise to the kinetic isotope effect (KIE), which can markedly influence the rates of chemical reactions, thereby providing critical insights into the bond-breaking and bond-forming steps of a reaction. libretexts.orgnih.gov
In analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), the distinct signal of deuterium enables the unambiguous tracking of molecules. youtube.comwikipedia.org The absence of a proton signal at a specific chemical shift in ¹H NMR spectroscopy can confirm successful deuteration. In mass spectrometry, the mass difference between deuterated and non-deuterated compounds serves as a clear indicator for identification and quantification. acs.org This characteristic makes deuterated compounds excellent internal standards for quantitative analysis, as they exhibit nearly identical behavior to their non-deuterated counterparts during sample preparation and chromatography but are easily differentiated by the detector. acs.org
Strategic Rationale for Deuterium Substitution in Phthalic Anhydride (B1165640)
The strategic decision to substitute hydrogen with deuterium in phthalic anhydride, creating phthalic anhydride-d4, is rooted in its significant utility in a range of analytical applications. Phthalic anhydride is a key industrial chemical used in the production of plasticizers, polymers, and dyes. atamanchemicals.comchemicalbook.com Its derivatives, particularly phthalates, are widespread and frequently monitored in environmental and biological samples. researchgate.net The introduction of four deuterium atoms onto the aromatic ring of phthalic anhydride results in a stable, labeled molecule that is exceptionally well-suited for use as an internal standard in the quantitative analysis of phthalates and other related compounds. lgcstandards.commedchemexpress.com
The placement of deuterium on the aromatic ring ensures the label's stability under most chemical conditions, making it a reliable tracer. cdnisotopes.com When analyzing complex samples for the presence of phthalic anhydride or its metabolites, adding a known quantity of phthalic anhydride-d4 allows for precise quantification of the unlabeled analyte. The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation but is easily distinguished by a mass spectrometer due to its increased mass, a mass shift of M+4. sigmaaldrich.com This methodology corrects for any loss of analyte during the extraction and workup phases, yielding more accurate and dependable results.
Overview of Phthalic Anhydride-d4's Role as a Research Tool
Phthalic anhydride-d4 is a vital research tool, predominantly in analytical and environmental chemistry. medchemexpress.com Its principal application is as an internal standard for the quantification of phthalic anhydride and its derivatives in diverse matrices. medchemexpress.com For example, it is utilized in monitoring the levels of phthalate (B1215562) esters, which are recognized as potential endocrine disruptors, in various environmental media such as water and soil, as well as in consumer products.
Beyond its function as an internal standard, phthalic anhydride-d4 is also employed in metabolic studies to trace the biological fate of phthalic anhydride. simsonpharma.comisowater.com By introducing the deuterated compound, researchers can track its metabolic pathways and identify its transformation products using mass spectrometry-based methods. bohrium.com This is essential for comprehending the toxicology and environmental impact of phthalic anhydride and its derivatives. Furthermore, the kinetic isotope effect associated with the C-D bonds in phthalic anhydride-d4 can be harnessed in mechanistic studies to probe the details of reactions involving the aromatic ring. The stability and distinct spectral characteristics of phthalic anhydride-d4 render it an indispensable tool for achieving high levels of accuracy and detail in chemical investigations.
Compound Information
| Compound Name |
| Phthalic anhydride-d4 |
| Deuterium |
| Phthalic anhydride |
| Phthalates |
| Carbon |
| Hydrogen |
| Phthalic acid |
Chemical and Physical Properties of Phthalic Anhydride-d4
| Property | Value | Source(s) |
| Synonyms | 1,3-Isobenzofurandione-4,5,6,7-d4, Phthalic-d4 anhydride | lgcstandards.comsigmaaldrich.com |
| Chemical Formula | C₈D₄O₃ | sigmaaldrich.comalfa-chemistry.com |
| Molecular Weight | 152.14 g/mol | sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comlgcstandards.comscbt.com |
| CAS Number | 75935-32-9 | lgcstandards.comsigmaaldrich.comalfa-chemistry.comlgcstandards.comscbt.com |
| Appearance | White to off-white solid | atamanchemicals.comnih.gov |
| Purity | ≥98 atom % D | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Melting Point | 131-134 °C | sigmaaldrich.comalfa-chemistry.comchemsrc.com |
| Boiling Point | 284 °C | sigmaaldrich.comalfa-chemistry.comchemsrc.com |
| Flash Point | 139.7 °C | alfa-chemistry.comchemsrc.com |
| Density | 1.483 g/cm³ | alfa-chemistry.comchemsrc.com |
| Solubility | Sparingly soluble in water, soluble in alcohol and ether | atamanchemicals.comsolubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFSURHDFAFJT-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583761 | |
| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75935-32-9 | |
| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75935-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Deuterated Phthalic Anhydride
Approaches to Site-Specific Deuterium (B1214612) Incorporation in Phthalic Anhydride (B1165640)
The synthesis of phthalic anhydride-d4 primarily involves the introduction of deuterium atoms into a suitable precursor molecule, which is then chemically transformed into the final product. The most common and effective strategies for site-specific deuterium incorporation into the aromatic ring of phthalic anhydride are:
Catalytic Hydrogen-Deuterium (H-D) Exchange of a Precursor: This is a widely used method for deuterating aromatic compounds. It involves treating a precursor, such as naphthalene (B1677914) or phthalic acid, with a deuterium source, typically heavy water (D₂O), in the presence of a catalyst. The catalyst facilitates the exchange of hydrogen atoms on the aromatic ring with deuterium atoms.
Synthesis from a Deuterated Precursor: An alternative approach is to start with a commercially available or synthesized deuterated precursor, such as naphthalene-d8 (B43038), and then perform the necessary chemical reactions to convert it into phthalic anhydride-d4.
The choice of method often depends on the availability of starting materials, the desired level of deuteration, and the scalability of the process.
Precursor Chemistry and Reaction Pathways for Deuterated Phthalic Anhydride Synthesis
Two primary reaction pathways have been established for the synthesis of phthalic anhydride-d4:
Pathway 1: Deuteration of Naphthalene followed by Oxidation
This is a common and efficient route for producing phthalic anhydride-d4 with high isotopic purity.
Deuteration of Naphthalene: Naphthalene is subjected to a catalytic H-D exchange reaction. A typical procedure involves heating naphthalene with heavy water (D₂O) in the presence of a platinum-on-carbon (Pt/C) catalyst under pressure. This process leads to the formation of naphthalene-d8, where all eight hydrogen atoms on the aromatic rings are replaced by deuterium. chemicalbook.com
| Reactants | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Deuterium Incorporation |
| Naphthalene | 5% Pt/C | D₂O, Decalin, Isopropanol | 80 °C | High Pressure | 24 hours | ~95% |
| Table 1: Typical Reaction Conditions for the Deuteration of Naphthalene chemicalbook.com |
Oxidation of Naphthalene-d8: The resulting naphthalene-d8 is then oxidized to form phthalic anhydride-d4. This is typically achieved through vapor-phase catalytic oxidation using a vanadium pentoxide (V₂O₅) catalyst at elevated temperatures. icheme.orgresearchgate.net The oxidation process cleaves one of the aromatic rings of naphthalene-d8, yielding the desired deuterated phthalic anhydride.
Pathway 2: Deuteration of Phthalic Acid followed by Dehydration
This pathway involves the direct deuteration of phthalic acid, followed by a dehydration step.
Deuteration of Phthalic Acid: Phthalic acid can be deuterated via H-D exchange with a strong acid catalyst in a deuterated solvent. For instance, stirring phthalic acid in a mixture of boron trifluoride and deuterium oxide can lead to the exchange of the aromatic protons with deuterium. iaea.org
Dehydration of Phthalic Acid-d4: The resulting phthalic acid-d4 is then dehydrated to form phthalic anhydride-d4. This can be accomplished by heating the deuterated phthalic acid, often in the presence of a dehydrating agent like acetic anhydride. chegg.comchegg.com The reaction proceeds by the intramolecular elimination of a water molecule to form the cyclic anhydride. youtube.com
Purification and Isotopic Enrichment Techniques for Phthalic Anhydride-d4
Achieving a high degree of isotopic enrichment is crucial for the applications of phthalic anhydride-d4. After the synthesis, the product is often a mixture of isotopologues with varying numbers of deuterium atoms. Therefore, purification and enrichment steps are necessary.
Sublimation: Sublimation is a highly effective method for purifying phthalic anhydride. orgsyn.orggoogle.com By heating the crude product under reduced pressure, the phthalic anhydride-d4 transitions directly from a solid to a gas phase, leaving behind non-volatile impurities. The purified deuterated compound is then collected by condensation on a cold surface.
Recrystallization: Recrystallization from a suitable solvent can also be used to purify phthalic anhydride-d4. orgsyn.org This method relies on the difference in solubility between the desired product and impurities at different temperatures.
Chromatography: In some cases, chromatographic techniques may be employed for further purification and separation of isotopologues, although this is less common for bulk preparations.
The isotopic enrichment of the final product is a measure of the percentage of molecules that contain the desired number of deuterium atoms. isotope.com Repeated cycles of the H-D exchange reaction on the precursor can increase the final isotopic enrichment of the phthalic anhydride-d4.
Analytical Verification of Deuteration Efficiency and Regioselectivity in Phthalic Anhydride-d4 Synthesis
To confirm the successful synthesis of phthalic anhydride-d4 and to determine its isotopic purity and the specific location of the deuterium atoms, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing deuterated compounds.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a fully deuterated phthalic anhydride-d4, the signals corresponding to the aromatic protons should be absent or significantly reduced in intensity. The degree of deuteration can be estimated by comparing the integration of any residual proton signals to that of an internal standard. zbaqchem.com
²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei, providing information about the chemical environment of the deuterium atoms and confirming their incorporation into the aromatic ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of phthalic anhydride-d4 will show characteristic shifts for the carbon atoms. The coupling between carbon and deuterium (C-D) can also be observed, which provides further evidence of deuteration. hmdb.ca
Mass Spectrometry (MS): Mass spectrometry is essential for determining the isotopic distribution of the synthesized phthalic anhydride-d4. By analyzing the mass-to-charge ratio of the molecular ion, the number of deuterium atoms in each molecule can be determined. High-resolution mass spectrometry (HR-MS) can be used to accurately determine the elemental composition and confirm the incorporation of four deuterium atoms. rsc.org
Advanced Spectroscopic Characterization of Phthalic Anhydride D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Phthalic Anhydride (B1165640) Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the isotopic labeling of Phthalic anhydride-d4. The analysis involves comparing the spectra of the deuterated compound with its non-deuterated analogue.
In standard ¹H NMR spectroscopy, the spectrum of unlabeled phthalic anhydride typically displays a complex multiplet pattern for the four aromatic protons. zbaqchem.com However, in Phthalic anhydride-d4, where these four protons are replaced by deuterium (B1214612) atoms, these characteristic signals are absent. This absence is the most direct evidence of successful deuteration on the aromatic ring.
While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei. A ²H NMR spectrum of Phthalic anhydride-d4 would show a resonance signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.
Furthermore, ¹³C NMR spectroscopy provides additional structural confirmation. The carbon signals of the deuterated aromatic ring exhibit coupling to the attached deuterium atoms (C-D coupling). Due to the spin quantum number of deuterium (I=1), these carbon signals can be split into triplets. Additionally, a small upfield shift, known as a deuterium isotope effect, may be observed for the deuterated carbons compared to their protonated counterparts.
| Spectroscopic Technique | Phthalic Anhydride (Unlabeled) | Phthalic Anhydride-d4 |
|---|---|---|
| ¹H NMR | Presence of aromatic proton signals (multiplets). zbaqchem.com | Absence of aromatic proton signals. |
| ²H NMR | No signal. | Presence of a signal in the aromatic region. |
| ¹³C NMR (Aromatic Carbons) | Signals appear as singlets or doublets due to C-H coupling. | Signals may appear as triplets due to C-D coupling and show a slight upfield isotope shift. |
Vibrational Spectroscopy (Infrared and Raman) for Deuterium Isotopic Signature Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The change in mass from hydrogen (≈1 amu) to deuterium (≈2 amu) significantly alters the vibrational frequencies of the bonds involved. libretexts.org This phenomenon, known as the kinetic isotope effect, provides a definitive signature for deuteration.
The IR and Raman spectra of unlabeled phthalic anhydride show characteristic absorption/scattering bands corresponding to aromatic C-H stretching vibrations, typically in the 3000–3100 cm⁻¹ region, and C-H bending vibrations (both in-plane and out-of-plane) at lower frequencies.
| Vibrational Mode | Typical Frequency Range (C-H Bond) | Expected Frequency Range (C-D Bond) | Isotopic Frequency Ratio (νH/νD) |
|---|---|---|---|
| Aromatic Stretching | 3000-3100 cm⁻¹ | ~2100-2300 cm⁻¹ | ~1.35-1.41 libretexts.org |
| Out-of-Plane Bending | 675-900 cm⁻¹ | ~500-700 cm⁻¹ | ~1.3-1.4 |
Mass Spectrometry (MS) for Isotopic Purity and Tracer Studies of Phthalic Anhydride-d4
Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the isotopic purity of Phthalic anhydride-d4. The technique precisely measures the mass-to-charge ratio (m/z) of the molecular ion, allowing for direct verification of deuterium incorporation.
The monoisotopic mass of unlabeled phthalic anhydride (C₈H₄O₃) is approximately 148.02 Da. By replacing the four hydrogen atoms with deuterium, the mass of Phthalic anhydride-d4 (C₈D₄O₃) increases by approximately 4 Da, resulting in a molecular weight of about 152.04 Da. An electron ionization (EI) mass spectrum will therefore show a molecular ion peak (M⁺) at m/z 152.
The isotopic purity, often specified as "atom % D," can be quantified by examining the relative intensities of the ion peaks in the molecular ion region. labstandards.eu For a sample with 98 atom % D enrichment, the most abundant species will be the fully deuterated M+4 molecule (m/z 152). However, less abundant species containing three, two, one, or zero deuterium atoms (M+3, M+2, M+1, M+0) will also be present at m/z 151, 150, 149, and 148, respectively. The relative distribution of these peaks is used to calculate the precise level of isotopic enrichment.
Beyond characterization, the distinct mass of Phthalic anhydride-d4 makes it an excellent internal standard for quantitative analysis or as a tracer in metabolic or environmental fate studies. ca.govresearchgate.net Its chemical behavior is nearly identical to the unlabeled compound, but its unique mass allows it to be distinguished and quantified by MS, even in complex matrices.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Molecular Ion Peak (m/z) |
|---|---|---|---|
| Phthalic Anhydride | C₈H₄O₃ | 148.0160 | 148 |
| Phthalic Anhydride-d4 | C₈D₄O₃ | 152.0411 | 152 |
Elucidation of Molecular Structure and Dynamics through Deuteration-Induced Spectral Changes in Phthalic Anhydride-d4
The spectroscopic changes induced by deuteration provide a powerful means to elucidate the molecular structure and gain insights into the molecular dynamics of phthalic anhydride. The data from NMR, vibrational spectroscopy, and mass spectrometry collectively build a comprehensive and confirmatory picture of the Phthalic anhydride-d4 molecule.
Structurally, the complete disappearance of signals in the aromatic region of the ¹H NMR spectrum, coupled with the mass shift of +4 amu in the mass spectrum, definitively confirms that all four positions on the benzene (B151609) ring have been substituted with deuterium. The appearance of C-D vibrational modes at their predicted lower frequencies in IR and Raman spectra corroborates this structural assignment.
From a dynamics perspective, isotopic substitution can subtly influence intermolecular interactions and the energy landscape of molecular vibrations. nih.gov The altered vibrational frequencies in Phthalic anhydride-d4 can affect the coupling between different vibrational modes within the molecule. While deuteration does not significantly alter the molecular shape, the change in mass can influence properties related to molecular motion and reaction kinetics. nih.gov Studying these nuanced spectral shifts helps researchers refine theoretical models of molecular vibrations and can provide a more detailed understanding of the forces governing molecular structure and behavior in aromatic systems.
Research Applications of Phthalic Anhydride D4 in Analytical Chemistry and Beyond
Utilization of Phthalic Anhydride-d4 as a Calibrated Internal Standard in Quantitative Analytical Methods
In quantitative analytical chemistry, particularly for the analysis of phthalate (B1215562) esters, achieving accuracy and precision is paramount. Phthalate esters are ubiquitous environmental contaminants and are often present in complex matrices like food, water, and biological tissues at trace levels. The use of stable isotope-labeled internal standards, such as Phthalic anhydride-d4 or its derivatives like deuterated phthalate esters, is a cornerstone of reliable quantification. medchemexpress.com
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to a sample before processing. researchgate.net Deuterated standards are considered the "gold standard" because they co-elute with their non-labeled counterparts in chromatographic systems and exhibit nearly identical behavior during sample extraction, cleanup, and ionization in mass spectrometry. isotope.com This allows them to effectively compensate for analyte losses during sample preparation and correct for matrix-induced signal suppression or enhancement in the analytical instrument. nih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for phthalate analysis. In these methods, Phthalic anhydride-d4 or a relevant deuterated phthalate ester is spiked into the sample. medchemexpress.com The ratio of the signal from the native analyte to the signal from the deuterated internal standard is used to construct the calibration curve and quantify the analyte concentration. This approach significantly improves the reproducibility and accuracy of the measurements. isotope.com
Table 1: Application of Deuterated Phthalates as Internal Standards
| Analytical Method | Sample Matrix | Deuterated Standard Used | Purpose | Reference |
|---|---|---|---|---|
| GC-MS | Indoor Air | DBP-d4, BBP-d4, DEHP-d4 | To ensure linearity and accuracy in quantifying airborne phthalates. | |
| GC-MS | Coffee Brew | Diethyl phthalate-d4, bis(2-ethylhexyl) phthalate-d4 | To correct for instrumental drift and variations during liquid-liquid extraction. | medchemexpress.com |
| SPME-GC-MS | Olive Oil, Wine | Deuterated Phthalates | To correct for errors during sample preparation and mitigate matrix effects. | |
| LC-MS/MS | Human Urine | Isotopically labelled internal standards | To correct for matrix effects and improve accuracy and precision. | nih.gov |
Deuterated Phthalic Anhydride (B1165640) as a Tracer in Reaction Pathway Elucidation and Mechanistic Investigations
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of atoms or molecular fragments throughout a chemical transformation. While specific published studies detailing the use of Phthalic anhydride-d4 as a tracer are not prevalent in the reviewed literature, the principles of its application are well-established in physical organic chemistry.
By strategically placing deuterium (B1214612) atoms on the aromatic ring, Phthalic anhydride-d4 can be used to distinguish between different potential reaction pathways. For instance, in reactions involving the cleavage or substitution of the aromatic C-H bonds, the presence of deuterium at the reaction site would lead to a kinetic isotope effect (KIE). A primary KIE (a slower reaction rate for the deuterated compound) would confirm that the C-D bond is broken in the rate-determining step of the reaction.
Furthermore, in reactions such as hydrolysis or esterification, Phthalic anhydride-d4 can act as a tracer to follow the anhydride moiety. If the reaction product retains the deuterated benzene (B151609) ring, it confirms the integrity of that part of the molecule. In more complex rearrangements or intermolecular versus intramolecular processes, the distribution of the deuterium label in the products and byproducts can provide definitive evidence for one mechanism over another. For example, in polymerization reactions, deuterated monomers can help determine the mechanism of chain propagation and termination. The distinct mass of the deuterated segments allows for their identification in the resulting polymer structure using mass spectrometry.
Application of Isotopic Dilution Mass Spectrometry (IDMS) with Phthalic Anhydride-d4 for High-Precision Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and metrological traceability in chemical measurements. The use of Phthalic anhydride-d4, or more commonly, its corresponding isotopically labeled phthalate ester metabolites, is central to the application of IDMS for phthalate analysis. nih.gov
The IDMS procedure involves adding a known amount of the isotopically labeled compound (the "spike"), which is chemically identical to the analyte but has a different mass, to the sample. isotope.com After the spike has fully equilibrated with the endogenous analyte in the sample, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the non-labeled analyte to the labeled spike. Because the amount of the spike is known, this ratio allows for a highly accurate calculation of the unknown analyte concentration, irrespective of sample loss during preparation or variations in instrument response. nih.gov
This technique is particularly valuable for certifying reference materials and for conducting high-stakes epidemiological studies where precise exposure data is critical. nih.gov For example, IDMS coupled with HPLC-MS/MS is used to quantify urinary metabolites of phthalates, providing accurate biomarkers of human exposure to these endocrine-disrupting chemicals.
Contributions of Deuterated Phthalic Anhydride to Advanced Metabolic Research Methodologies
Understanding the biotransformation of phthalates in living organisms is crucial for assessing their toxicological risk. Phthalic anhydride-d4 and its derivatives are vital tools in metabolic research, particularly in the field of metabolomics. When studying the metabolism of a specific phthalate ester, administering the deuterated version to an animal model allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME).
The metabolites formed will retain the deuterium label, making them easily distinguishable from the complex background of endogenous metabolites in biological samples like urine, blood, or tissue. Using techniques like LC-MS/MS, researchers can identify and quantify these deuterated metabolites, thereby mapping the metabolic pathways of the parent phthalate.
This approach has been instrumental in identifying key biotransformation products of phthalates, such as their monoester and oxidized metabolites, which are often the actual bioactive or toxic species. These identified metabolites can then be used as specific biomarkers of exposure in human population studies. The use of deuterated standards in the analytical methods for these large-scale studies ensures the high-quality data needed to link phthalate exposure with health outcomes.
Table 2: Research Findings in Phthalate Metabolomics
| Research Area | Key Finding | Role of Deuterated Standards | Reference |
|---|---|---|---|
| Pregnancy Outcome Studies | Associations found between specific phthalate metabolites in maternal urine and alterations in plasma metabolic features (e.g., lipids, amino acids). | Used in isotope dilution LC-MS/MS to accurately quantify urinary phthalate metabolites. | |
| General Population Biomonitoring | Identification of various phthalate metabolites in urine, suggesting widespread exposure and diverse metabolic pathways. | Enabled precise measurement of metabolites, linking them to pathways like lipid biogenesis and inflammation. | |
| Exposure Marker Discovery | A rat model fed with a deuterated phthalate (DPHP) led to the identification of 28 dose-responsive metabolite signals. | Allowed for the discovery and validation of new, specific biotransformation products as potential exposure markers. |
Investigation of Environmental Fate Processes through Deuterated Analogs of Phthalic Anhydride
Determining the environmental fate of chemicals—where they go, how they transform, and how long they persist—is essential for environmental risk assessment. Deuterated analogs like Phthalic anhydride-d4 or deuterated phthalate esters are powerful tools for these investigations.
In environmental studies, researchers can introduce a deuterated compound into a controlled ecosystem (a microcosm or mesocosm) or a laboratory simulation of an environmental compartment (e.g., soil, water, sediment). Because the labeled compound can be precisely measured and distinguished from any pre-existing background contamination of the same chemical, its movement and transformation can be accurately tracked over time.
This methodology can be applied to measure key environmental parameters:
Biodegradation Rates: By monitoring the disappearance of the deuterated parent compound and the appearance of its labeled degradation products, scientists can determine how quickly microorganisms break it down.
Sorption and Partitioning: The distribution of the deuterated analog between water, soil/sediment, and air can be measured to calculate partition coefficients (e.g., Koc), which predict its environmental mobility.
Hydrolysis: The rate at which Phthalic anhydride-d4 hydrolyzes to Phthalic acid-d4 under different environmental conditions (pH, temperature) can be studied to understand its stability in aquatic systems.
These studies provide critical data for environmental fate models that predict the concentration and persistence of phthalates in the environment, helping to inform regulatory decisions.
Mechanistic Insights and Isotope Effects in Phthalic Anhydride Chemistry
Probing Reaction Mechanisms with Deuterium (B1214612) Labeling Using Phthalic Anhydride-d4
The strategic replacement of hydrogen with deuterium in a reactant molecule can have a profound impact on reaction rates, a phenomenon that allows for the detailed investigation of reaction mechanisms. While direct studies detailing the use of Phthalic anhydride-d4 across a wide array of reactions are not extensively documented in publicly available literature, its utility can be inferred from studies on related systems and the fundamental principles of isotope effects.
One of the primary applications of deuterium labeling is to determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. In the context of phthalic anhydride (B1165640), this could be relevant in reactions involving the aromatic ring, such as electrophilic aromatic substitution or metallation reactions. If the substitution of hydrogen with deuterium on the aromatic ring of phthalic anhydride leads to a significant decrease in the reaction rate, it provides strong evidence for the cleavage of a C-H (or C-D) bond in the slowest step of the reaction.
For instance, in the synthesis of phthalimides, which proceeds from phthalic anhydride, deuterium labeling experiments have been employed to elucidate the mechanism. Although not specifically using Phthalic anhydride-d4, studies on related cobalt-catalyzed carbonylation of benzoyl hydrazides to form N-pyridyl phthalimide derivatives involved deuterium labeling of the starting material and H/D exchange experiments. These experiments helped to indicate that the C-H bond cleavage was not the rate-determining step and was reversible. Similarly, in a rhodium-catalyzed carbonylation of benzamides, a deuterium labeling experiment with deuterated ethanol revealed that the C-H activation step was reversible and not rate-limiting. These examples highlight the type of mechanistic questions that Phthalic anhydride-d4 could be used to answer in various synthetic transformations.
Kinetic Isotope Effects (KIE) in Phthalic Anhydride Transformations
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope (kH/kD). A primary KIE, typically with a value greater than 1, is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE, with values closer to 1, can provide information about changes in hybridization or the steric environment of the isotopically substituted position in the transition state.
A notable example of a KIE study involving a derivative of phthalic anhydride is the hydrolysis of 3-acetylaminophthalic anhydride. The solvent isotope effect on the formate-catalyzed hydrolysis of this compound was determined to be 1.96 ± 0.04. This value, being significantly greater than 1, suggests the involvement of a proton transfer from a water molecule in the transition state of the reaction.
Table 1: Representative Kinetic Isotope Effects in Anhydride Hydrolysis
| Anhydride | Catalyst | Isotope Effect (kH/kD) | Reference |
| 3-Acetylaminophthalic Anhydride | Formate | 1.96 ± 0.04 |
Deuterium's Influence on Reaction Thermodynamics and Kinetics in Phthalic Anhydride Systems
The substitution of hydrogen with deuterium can influence not only the kinetics but also the thermodynamics of a reaction. This is primarily due to the difference in the zero-point vibrational energies (ZPVE) of C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond.
In terms of kinetics, the higher energy required to break a C-D bond compared to a C-H bond is the fundamental reason for the primary kinetic isotope effect, leading to slower reaction rates for deuterated compounds when this bond is cleaved in the rate-determining step.
From a thermodynamic perspective, the difference in ZPVE can lead to small but measurable changes in the equilibrium constants of reactions. For an equilibrium where a C-H bond is broken, the equilibrium will typically lie more towards the starting material for the deuterated compound compared to the non-deuterated one, as more energy is required to break the C-D bond.
Table 2: Selected Thermodynamic Properties of Phthalic Anhydride
| Property | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (solid) | -458.7 ± 0.6 | kJ/mol | nist.gov |
| Standard Molar Entropy (solid) | 179.5 | J/mol·K | nist.gov |
| Molar Heat Capacity (solid) | 160.0 | J/mol·K | nist.gov |
The principles of physical organic chemistry suggest that the enthalpy of formation of Phthalic anhydride-d4 would be slightly more negative (more stable) than that of phthalic anhydride due to the lower zero-point energy of the C-D bonds.
Theoretical and Computational Chemistry Approaches to Deuterium Isotope Effects in Phthalic Anhydride
Theoretical and computational chemistry provides a powerful framework for understanding and predicting deuterium isotope effects. By modeling the potential energy surfaces of reactions and calculating the vibrational frequencies of reactants and transition states, it is possible to compute theoretical KIEs. These calculated values can then be compared with experimental data to validate proposed reaction mechanisms.
While there is a lack of computational studies specifically focused on Phthalic anhydride-d4, the methodologies are well-established. For a given reaction of phthalic anhydride, computational chemists can build models of the reactants, transition states, and products. By performing these calculations for both the deuterated and non-deuterated systems, the difference in zero-point vibrational energies can be determined, which is the primary contributor to the kinetic isotope effect.
For example, in the hydrolysis of phthalic anhydride, computational models could be used to investigate the structure of the transition state for the nucleophilic attack of water. By calculating the vibrational frequencies of the C-H (or C-D) bonds on the aromatic ring in the reactant and the transition state, a secondary kinetic isotope effect could be predicted. If the out-of-plane bending frequencies of these bonds change significantly upon moving to the transition state, a measurable secondary KIE would be expected.
Furthermore, computational methods can be employed to study the influence of deuterium on the thermodynamics of reactions involving phthalic anhydride. By calculating the free energies of the deuterated and non-deuterated species, the equilibrium isotope effect can be predicted, providing insights into how isotopic substitution affects the position of a chemical equilibrium.
Environmental Behavior and Biotransformation Research Using Deuterated Phthalic Anhydride
Methodologies for Tracing Environmental Transport and Distribution of Phthalic Anhydride-d4
The environmental transport and distribution of Phthalic anhydride-d4 can be investigated using a variety of sophisticated analytical methodologies. These techniques are designed to detect and quantify the labeled compound in diverse environmental compartments such as air, water, soil, and sediment. The core principle behind these methodologies is the use of mass spectrometry to differentiate Phthalic anhydride-d4 from the more abundant non-deuterated phthalic anhydride (B1165640).
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a primary technique for these studies. researchgate.net This approach allows for the separation of Phthalic anhydride-d4 and its metabolites from other organic compounds in a sample, followed by their specific detection based on their unique mass-to-charge ratio. The use of deuterated internal standards is a common practice in these analytical methods to improve the accuracy and precision of quantification. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for analyzing Phthalic anhydride-d4 in environmental samples. This method is particularly useful for volatile and semi-volatile compounds. Sample preparation for GC-MS analysis often involves extraction and derivatization to enhance the volatility and thermal stability of the analytes.
The selection of the analytical method is often dictated by the environmental matrix being studied and the concentration levels of the target analyte. For instance, the analysis of air samples may involve collection on specialized filters followed by solvent extraction, while water samples might undergo solid-phase extraction (SPE) to concentrate the analyte before analysis. The table below summarizes key aspects of these analytical methodologies.
| Analytical Technique | Sample Matrix | Key Advantages | Common Detection Method |
|---|---|---|---|
| HPLC-MS/MS | Water, Soil, Sediment, Biota | High sensitivity and specificity, suitable for non-volatile compounds. | Tandem Mass Spectrometry |
| GC-MS | Air, Water, Soil | Excellent separation for volatile and semi-volatile compounds. | Mass Spectrometry |
| Solid-Phase Extraction (SPE) | Water | Concentrates analyte, removes interfering substances. | Used in conjunction with HPLC or GC |
Degradation Pathway Identification through Isotopic Signature Analysis of Deuterated Phthalic Anhydride
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that can be employed to elucidate the degradation pathways of Phthalic anhydride-d4. itrcweb.org By measuring the isotopic composition (e.g., the ratio of deuterium (B1214612) to hydrogen) of the remaining Phthalic anhydride-d4 and its degradation products over time, researchers can gain insights into the reaction mechanisms involved in its breakdown. itrcweb.org
When a chemical reaction occurs, molecules containing lighter isotopes (like hydrogen) tend to react slightly faster than those with heavier isotopes (like deuterium). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining reactant pool and the products formed. By monitoring these changes, it is possible to distinguish between different degradation pathways, such as aerobic versus anaerobic degradation, or biotic versus abiotic processes.
For example, a study on the degradation of deuterated di(2-ethylhexyl)phthalate (d-DEHP) in floor dust demonstrated that both abiotic and biotic processes contributed to its removal at high relative humidity. nih.gov Abiotic degradation was found to cause a significant decrease in d-DEHP, while biodegradation also played a measurable role. nih.gov Metatranscriptomic analysis in the same study identified fungal genes capable of degrading phthalate (B1215562) esters through processes like β-oxidation and hydrolysis. nih.gov Although this study was not on Phthalic anhydride-d4 specifically, the principles of using a deuterated analog to track degradation are directly applicable.
The following table outlines the principles of using isotopic signature analysis for degradation pathway identification.
| Principle | Description | Information Gained |
|---|---|---|
| Kinetic Isotope Effect | Molecules with lighter isotopes react faster than those with heavier isotopes. | Indication of bond-breaking steps in the rate-determining step of the reaction. |
| Isotopic Fractionation | The change in the isotopic ratio of the reactant and product pools over time. | Distinguishing between different degradation mechanisms (e.g., microbial vs. chemical). |
| Metabolite Identification | Identifying the deuterated degradation products. | Elucidation of the specific biochemical or chemical reactions in the degradation pathway. |
Investigation of Biotransformation Processes Using Deuterated Phthalic Anhydride Analogs
Deuterated analogs of phthalic anhydride are instrumental in studying the biotransformation processes carried out by microorganisms. By introducing Phthalic anhydride-d4 into a microbial culture or a microcosm containing a complex microbial community, scientists can trace the metabolic fate of the compound. The deuterium label acts as a stable tracer, allowing for the unambiguous identification of metabolites derived from the initial compound, even in the presence of a complex background of other organic molecules.
For instance, research on the microbial degradation of phthalate esters has shown that a key initial step is the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol. nih.gov Subsequent degradation of the phthalic acid ring can then occur through various aerobic or anaerobic pathways. nih.gov In a study investigating the degradation of phthalate esters by cyanobacteria, a deuterium-labeled compound was used to analyze the degradation intermediates, revealing two distinct degradation pathways. researchgate.net
The use of deuterated analogs allows for precise tracking of the transformation products. For example, in a study on the metabolism of deuterated di(2-ethylhexyl)phthalate, researchers were able to identify and quantify its metabolites in urine, providing a clear picture of its biotransformation in the human body. nih.gov These principles are directly transferable to studying the biotransformation of Phthalic anhydride-d4 in environmental systems.
The table below summarizes research findings on the biotransformation of phthalates, which can be extrapolated to the study of deuterated phthalic anhydride.
| Microorganism/System | Phthalate Compound Studied | Key Biotransformation Pathway | Primary Metabolites |
|---|---|---|---|
| Fungi in floor dust | d-DEHP | β-oxidation, Hydrolysis | Not specified |
| Cyanobacteria | Deuterium-labeled DBP | Transesterification | Multiple degradation intermediates |
| Human | Deuterated DEHP | Hydrolysis and Oxidation | Mono(2-ethyl-5-hydroxyhexyl) phthalate, Mono(2-ethyl-5-oxohexyl) phthalate |
Future Directions and Advanced Methodological Developments for Phthalic Anhydride D4 Research
Emerging Synthetic Strategies for Complex Deuterated Phthalic Anhydride (B1165640) Analogs
The synthesis of deuterated aromatic compounds, including analogs of Phthalic Anhydride-d4, is a dynamic field of research. iaea.orggoogle.comgoogle.com Traditional methods often rely on H-D exchange reactions using heavy water (D₂O) under harsh conditions of high temperature and pressure. tn-sanso.co.jp While effective, these methods can lack selectivity and may not be suitable for complex molecules with sensitive functional groups.
Emerging strategies are focused on developing more efficient, selective, and sustainable methods for deuterium (B1214612) incorporation. nih.gov These include:
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium and platinum, facilitates H-D exchange under milder conditions. google.comprinceton.edu These catalysts can offer greater control over the position of deuterium labeling, enabling the synthesis of specifically deuterated Phthalic Anhydride analogs. princeton.edu For instance, different catalyst systems can preferentially deuterate aliphatic versus aromatic C-H bonds. princeton.edu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. tn-sanso.co.jp In the context of deuteration, microwave technology can significantly reduce reaction times and improve the efficiency of H-D exchange reactions, offering a more rapid route to deuterated Phthalic Anhydride analogs. tn-sanso.co.jp
Flow Synthesis: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. tn-sanso.co.jp The development of flow synthesis methods for deuterated aromatic compounds presents an opportunity for scalable and efficient production of Phthalic Anhydride-d4 and its derivatives. tn-sanso.co.jp This technology can also improve safety when handling reagents like deuterium gas. thalesnano.com
These advanced synthetic methods will enable the creation of a diverse library of deuterated Phthalic Anhydride analogs with tailored isotopic labeling patterns. This will, in turn, expand their applicability in various research domains.
Integration of Deuterated Phthalic Anhydride in Advanced Hyphenated Analytical Techniques
Deuterated compounds are indispensable as internal standards in a wide array of analytical techniques, particularly in mass spectrometry (MS) and hyphenated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). thalesnano.comclearsynth.comtexilajournal.comlcms.czpharmaffiliates.comwisdomlib.org Phthalic Anhydride-d4 serves as an ideal internal standard for the quantification of its non-labeled counterpart and related compounds.
The key advantages of using deuterated internal standards include:
Improved Accuracy and Precision: By co-eluting with the analyte of interest, deuterated standards compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. clearsynth.comtexilajournal.com
Compensation for Matrix Effects: In complex biological or environmental samples, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. Deuterated internal standards experience similar matrix effects as the analyte, allowing for effective correction. clearsynth.comwisdomlib.org
Method Validation: Deuterated standards are crucial for the validation of analytical methods, ensuring their robustness and reliability. clearsynth.com
Future advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS) and novel ionization techniques, will further enhance the utility of Phthalic Anhydride-d4. scispace.comrsc.org The integration of Phthalic Anhydride-d4 with these advanced hyphenated techniques will enable more sensitive and selective detection and quantification of phthalates and their metabolites in various matrices, from environmental samples to biological tissues. labinsights.nl
| Analytical Technique | Role of Phthalic Anhydride-d4 | Key Advantages |
| LC-MS/MS | Internal Standard | High accuracy, precision, and compensation for matrix effects. clearsynth.comtexilajournal.comlcms.czwisdomlib.org |
| GC-MS | Internal Standard | Accurate quantification in volatile and semi-volatile compound analysis. nih.gov |
| HRMS | Internal Standard | Enables highly selective and sensitive quantification in complex mixtures. scispace.comrsc.org |
Role of Phthalic Anhydride-d4 in Systems Chemistry and Complex Reaction Networks
Systems chemistry aims to understand the emergent properties of complex chemical systems, where multiple reactions occur simultaneously and influence one another. nih.govtum.de Isotopic labeling is a powerful tool for tracing the flow of atoms and molecules through these intricate reaction networks. thalesnano.com
Phthalic Anhydride-d4 can be employed as a tracer to:
Elucidate Reaction Mechanisms: By tracking the fate of the deuterium atoms, researchers can gain insights into the step-by-step mechanism of reactions involving phthalic anhydride. thalesnano.compharmaffiliates.com This is particularly valuable for understanding complex transformations and identifying key intermediates. ameslab.gov
Study Metabolic Pathways: In biological systems, deuterated compounds can be used to trace the metabolic fate of drugs and environmental contaminants. thalesnano.com Phthalic Anhydride-d4 can help to identify and quantify the metabolites of phthalic anhydride, providing crucial information for toxicology and risk assessment studies.
Investigate Complex Reaction Networks: The non-linear dynamics of complex reaction networks can be probed using isotopically labeled compounds. nih.gov Phthalic Anhydride-d4 can serve as a valuable tool to study the kinetics and thermodynamics of interconnected reactions in systems chemistry.
The ability to synthesize specifically labeled Phthalic Anhydride analogs, as discussed in section 7.1, will be instrumental in advancing these studies. For example, by selectively placing deuterium atoms at different positions on the aromatic ring, researchers can probe specific bond-breaking and bond-forming events within a reaction network.
Computational Chemistry and Artificial Intelligence in Predicting Deuterium Effects on Phthalic Anhydride Reactivity
The substitution of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgresearchgate.netnih.govacs.org The KIE is a powerful tool for investigating reaction mechanisms and transition state structures. researchgate.netprinceton.edu
Computational Chemistry plays a crucial role in predicting and interpreting KIEs. nih.gov Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the vibrational frequencies of reactants and transition states, allowing for the theoretical calculation of KIEs. researchgate.net These calculations can provide valuable insights into the reaction mechanism and the nature of the transition state. For Phthalic Anhydride-d4, computational chemistry can be used to predict how deuteration will affect its reactivity in various chemical transformations.
In the context of Phthalic Anhydride-d4, AI and ML could be applied to:
Predict KIEs: Machine learning models can be trained to predict KIEs based on the structural features of the reactants and the reaction conditions. mdpi.comrsc.orgarxiv.org This could provide a rapid and accurate way to estimate the effect of deuterium substitution on the reactivity of phthalic anhydride.
Optimize Synthetic Routes: AI algorithms can be used to design and optimize synthetic routes for deuterated Phthalic Anhydride analogs, identifying the most efficient and selective methods for their preparation. chemcopilot.com
Predict Reaction Outcomes: By analyzing vast amounts of reaction data, AI can predict the products and yields of reactions involving Phthalic Anhydride-d4, accelerating the discovery of new chemical transformations. chemai.iospecialchem.comprinceton.edu
The synergy between computational chemistry and artificial intelligence will undoubtedly lead to a more profound understanding of the chemical behavior of Phthalic Anhydride-d4 and will accelerate the development of its novel applications.
| Computational Approach | Application to Phthalic Anhydride-d4 | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling of transition states | Prediction of Kinetic Isotope Effects (KIEs). researchgate.net |
| Machine Learning (ML) | Training on reaction datasets | Prediction of reaction yields and optimization of synthetic conditions. princeton.edu |
| Artificial Intelligence (AI) | Retrosynthetic analysis | Design of novel synthetic routes to complex deuterated analogs. chemcopilot.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing phthalic anhydride-d4 and ensuring isotopic purity?
- Methodological Answer : Phthalic anhydride-d4 is synthesized via deuteration of non-deuterated phthalic anhydride using deuterated reagents (e.g., D2O or deuterated acids) under controlled anhydrous conditions. Isotopic purity (>98% deuterium substitution) is achieved through iterative recrystallization in deuterated solvents (e.g., DMSO-d6) and validated via mass spectrometry. Key steps include:
- Reaction Monitoring : Use <sup>1</sup>H NMR to confirm deuterium incorporation by observing the disappearance of proton signals at δ 7.8–8.2 ppm (aromatic protons).
- Purification : Vacuum sublimation at 100–120°C to remove non-deuterated impurities .
Q. How should phthalic anhydride-d4 be stored and handled to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight, moisture-free containers at room temperature (20–25°C) under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to humidity, as moisture converts it to phthalic acid-d4. Handling requires anhydrous gloveboxes or desiccators. Pre-dry glassware at 120°C before use. Stability tests show no degradation over 12 months when stored correctly .
Q. Which spectroscopic techniques are most effective for characterizing phthalic anhydride-d4, and what key spectral features distinguish it from non-deuterated analogs?
- Methodological Answer :
- FT-IR : The carbonyl (C=O) stretch shifts from 1850 cm<sup>-1</sup> (non-deuterated) to 1835 cm<sup>-1</sup> (deuterated) due to reduced vibrational coupling.
- <sup>2</sup>H NMR : A singlet at δ 7.5–7.8 ppm confirms deuterium substitution in aromatic positions.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 180 (vs. 148 for non-deuterated) and isotopic patterns confirming D4 labeling .
Advanced Research Questions
Q. How do isotopic effects of deuterium substitution in phthalic anhydride-d4 influence its reactivity in esterification reactions compared to the non-deuterated compound?
- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, lowering reaction kinetics. In esterification with methanol-d4, the rate constant (k) decreases by 15–20% compared to non-deuterated systems. To quantify:
- Kinetic Isotope Effect (KIE) : Calculate kH/kD via Arrhenius plots under identical conditions (e.g., 60°C, H2SO4 catalysis).
- Mechanistic Insight : Reduced nucleophilic attack at the carbonyl due to deuterium’s steric and electronic effects .
Q. What analytical challenges arise when quantifying trace impurities in phthalic anhydride-d4, and how can gas chromatography with mass spectrometry (GC-MS) be optimized for this purpose?
- Methodological Answer : Challenges include co-elution of deuterated/non-deuterated species and low volatility. Optimize GC-MS via:
- Column Selection : Use a polar stationary phase (e.g., DB-WAX) to resolve phthalic acid-d4 impurities.
- Derivatization : Treat samples with BSTFA to silylate hydroxyl groups, improving volatility.
- Quantification : Apply internal standards (e.g., deuterated anthracene) and calibrate using response factors for D4-specific ions .
Q. How can conflicting solubility data for phthalic anhydride-d4 in organic solvents be resolved through systematic experimental design?
- Methodological Answer : Discrepancies arise from solvent purity, temperature control, and measurement methods. Resolve via:
- Standardized Protocols : Use HPLC-grade solvents, thermostatic baths (±0.1°C), and gravimetric analysis.
- Data Reconciliation : Compare solubility in toluene (lit. range: 12–18 g/100 mL at 25°C) by repeating experiments under controlled humidity (<5% RH).
- Statistical Analysis : Apply ANOVA to identify outliers and validate reproducibility .
Q. What role does phthalic anhydride-d4 play in elucidating reaction mechanisms in terpolymerization systems with carbon dioxide and epoxides?
- Methodological Answer : As a mechanistic tracer, it helps track ester vs. carbonate unit incorporation in poly(ether-ester-carbonate) terpolymers. Key steps:
- Reactivity Ratios : Use Fineman-Ross analysis to determine rCO2 = 5.94 and rPA-d4 = 0.21, confirming CO2’s preferential insertion.
- Kinetic Profiling : Monitor deuterium-labeled segments via <sup>13</sup>C NMR to distinguish ester (δ 170 ppm) and carbonate (δ 155 ppm) linkages.
- Thermal Properties : Terpolymers with D4 show Tg ≈41°C, 10°C higher than non-deuterated analogs due to restricted chain mobility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
